molecular formula C13H17FO4 B14901621 Ethyl 3-(3-fluoro-4-methoxyphenyl)-3-hydroxybutanoate

Ethyl 3-(3-fluoro-4-methoxyphenyl)-3-hydroxybutanoate

Cat. No.: B14901621
M. Wt: 256.27 g/mol
InChI Key: NLAPUNRUSBCPHV-UHFFFAOYSA-N
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Description

Ethyl 3-(3-fluoro-4-methoxyphenyl)-3-hydroxybutanoate is an organic compound that belongs to the class of esters It features a butanoate backbone with a 3-hydroxy group and a 3-(3-fluoro-4-methoxyphenyl) substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3-fluoro-4-methoxyphenyl)-3-hydroxybutanoate typically involves the esterification of 3-(3-fluoro-4-methoxyphenyl)-3-hydroxybutanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is refluxed to ensure complete esterification, and the product is then purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-fluoro-4-methoxyphenyl)-3-hydroxybutanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 3-(3-fluoro-4-methoxyphenyl)-3-oxobutanoate.

    Reduction: Ethyl 3-(3-fluoro-4-methoxyphenyl)-3-hydroxybutanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(3-fluoro-4-methoxyphenyl)-3-hydroxybutanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 3-(3-fluoro-4-methoxyphenyl)-3-hydroxybutanoate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The fluoro and methoxy groups can enhance its binding affinity and specificity for certain targets, leading to desired biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(3-chloro-4-methoxyphenyl)-3-hydroxybutanoate
  • Ethyl 3-(3-bromo-4-methoxyphenyl)-3-hydroxybutanoate
  • Ethyl 3-(3-fluoro-4-hydroxyphenyl)-3-hydroxybutanoate

Uniqueness

Ethyl 3-(3-fluoro-4-methoxyphenyl)-3-hydroxybutanoate is unique due to the presence of both fluoro and methoxy groups, which can significantly influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability and lipophilicity, while the methoxy group can improve its solubility and bioavailability.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C13H17FO4

Molecular Weight

256.27 g/mol

IUPAC Name

ethyl 3-(3-fluoro-4-methoxyphenyl)-3-hydroxybutanoate

InChI

InChI=1S/C13H17FO4/c1-4-18-12(15)8-13(2,16)9-5-6-11(17-3)10(14)7-9/h5-7,16H,4,8H2,1-3H3

InChI Key

NLAPUNRUSBCPHV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C)(C1=CC(=C(C=C1)OC)F)O

Origin of Product

United States

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